2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile
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Overview
Description
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with chloro, hydrazinyl, methyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-4-methylpyridine.
Nitration: The 2-Chloro-4-methylpyridine undergoes nitration to introduce the nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group.
Hydrazination: The amino group is converted to a hydrazinyl group using hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways.
Materials Science: It may interact with other molecules to form complexes with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Lacks the hydrazinyl and carbonitrile groups.
2-Chloro-6-methylpyridine-3-carbonitrile: Lacks the hydrazinyl group.
6-Chloro-2-hydrazinyl-4-methylpyridine-3-carbonitrile: Similar structure but different substitution pattern.
Properties
CAS No. |
53422-10-9 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12) |
InChI Key |
ANGKARXHIQGPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NN |
Origin of Product |
United States |
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